molecular formula C11H14BrFO B8001809 1-Bromo-3-fluoro-4-iso-pentyloxybenzene

1-Bromo-3-fluoro-4-iso-pentyloxybenzene

Cat. No.: B8001809
M. Wt: 261.13 g/mol
InChI Key: WVVFDACZZWAEBS-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iso-pentyloxybenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, fluorine, and an iso-pentyloxy group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoro-4-iso-pentyloxybenzene may involve large-scale bromination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-iso-pentyloxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-fluoro-4-iso-pentyloxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-iso-pentyloxybenzene involves its reactivity as an aromatic halide. The presence of bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-4-iso-pentyloxybenzene is unique due to the presence of the iso-pentyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its behavior in various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFDACZZWAEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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